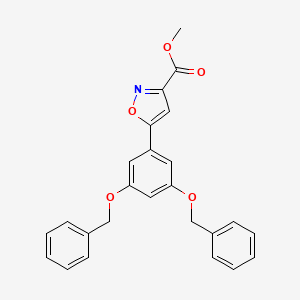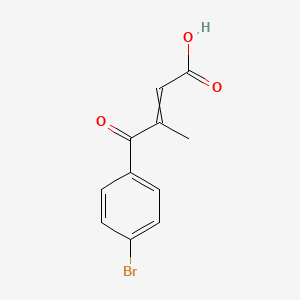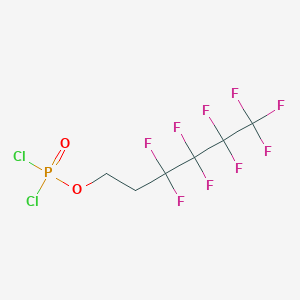
3,3,4,4,5,5,6,6,6-Nonafluorohexyl Phosphorodichloridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,4,4,5,5,6,6,6-Nonafluorohexyl Phosphorodichloridate: is a fluorinated organophosphorus compound. It is characterized by the presence of a highly fluorinated hexyl chain and two chlorine atoms attached to a phosphorus atom. This compound is of interest due to its unique chemical properties, which include high thermal stability and resistance to chemical degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4,5,5,6,6,6-Nonafluorohexyl Phosphorodichloridate typically involves the reaction of 3,3,4,4,5,5,6,6,6-Nonafluorohexanol with phosphorus trichloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorus trichloride. The general reaction scheme is as follows:
3,3,4,4,5,5,6,6,6-Nonafluorohexanol+PCl3→3,3,4,4,5,5,6,6,6-Nonafluorohexyl Phosphorodichloridate+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is typically conducted in a controlled environment to ensure the purity and yield of the product. The use of advanced purification techniques such as distillation and recrystallization is common to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chlorine atoms in 3,3,4,4,5,5,6,6,6-Nonafluorohexyl Phosphorodichloridate can be substituted by nucleophiles such as alcohols, amines, and thiols.
Hydrolysis: In the presence of water, the compound undergoes hydrolysis to form 3,3,4,4,5,5,6,6,6-Nonafluorohexyl phosphoric acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Alcohols, amines, thiols.
Solvents: Anhydrous solvents such as dichloromethane or toluene.
Conditions: Reactions are typically carried out under anhydrous conditions to prevent hydrolysis.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as 3,3,4,4,5,5,6,6,6-Nonafluorohexyl phosphorothioates, phosphoramidates, or phosphorates can be formed.
Hydrolysis Products: 3,3,4,4,5,5,6,6,6-Nonafluorohexyl phosphoric acid and hydrochloric acid.
Scientific Research Applications
Chemistry:
Catalysis: Used as a catalyst in various organic reactions due to its unique chemical properties.
Surface Modification: Employed in the modification of surfaces to impart hydrophobic and oleophobic properties.
Biology and Medicine:
Drug Delivery: Investigated for use in drug delivery systems due to its ability to form stable complexes with various drugs.
Biomolecular Interactions: Studied for its interactions with biomolecules, which can be useful in the development of new pharmaceuticals.
Industry:
Coatings: Used in the production of coatings that require high chemical and thermal stability.
Electronics: Employed in the electronics industry for the production of components that require high resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 3,3,4,4,5,5,6,6,6-Nonafluorohexyl Phosphorodichloridate involves its ability to form stable complexes with various nucleophiles. The highly electronegative fluorine atoms create a strong electron-withdrawing effect, which stabilizes the phosphorus center and makes it highly reactive towards nucleophiles. This reactivity is exploited in various chemical reactions and applications.
Comparison with Similar Compounds
- 3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate
- 3,3,4,4,5,5,6,6,6-Nonafluorohexyl phosphonic acid
- 1H,1H,2H,2H-Nonafluorohexyl acrylate
Comparison:
- 3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate: Similar in structure but contains a methacrylate group instead of a phosphorodichloridate group. Used primarily in polymer chemistry.
- 3,3,4,4,5,5,6,6,6-Nonafluorohexyl phosphonic acid: Contains a phosphonic acid group, making it more suitable for applications requiring strong acidic properties.
- 1H,1H,2H,2H-Nonafluorohexyl acrylate: Contains an acrylate group and is used in the production of fluorinated polymers.
The uniqueness of 3,3,4,4,5,5,6,6,6-Nonafluorohexyl Phosphorodichloridate lies in its combination of a highly fluorinated chain with a reactive phosphorus center, making it versatile for various applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C6H4Cl2F9O2P |
|---|---|
Molecular Weight |
380.96 g/mol |
IUPAC Name |
6-dichlorophosphoryloxy-1,1,1,2,2,3,3,4,4-nonafluorohexane |
InChI |
InChI=1S/C6H4Cl2F9O2P/c7-20(8,18)19-2-1-3(9,10)4(11,12)5(13,14)6(15,16)17/h1-2H2 |
InChI Key |
NSQJDURYKLOCBM-UHFFFAOYSA-N |
Canonical SMILES |
C(COP(=O)(Cl)Cl)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


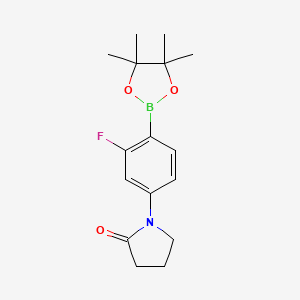
![2-Oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic acid](/img/structure/B15336415.png)
![5-(11,11-Dimethyl-11H-benzo[b]fluoren-2-yl)thiophene-2-carbaldehyde](/img/structure/B15336426.png)
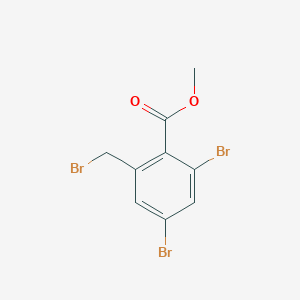
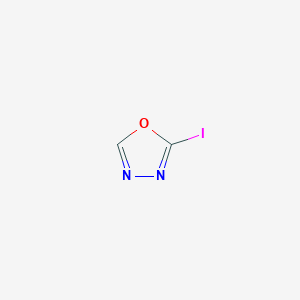
![N-[2-(Boc-amino)ethyl]-2,4,6-trichloronicotinamide](/img/structure/B15336440.png)
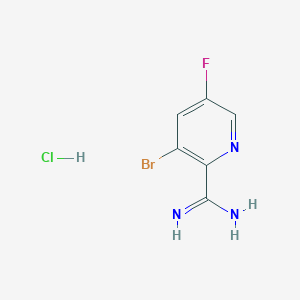
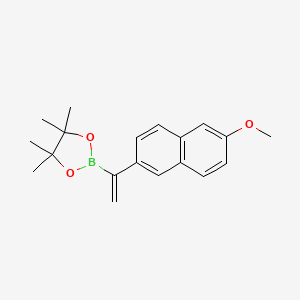
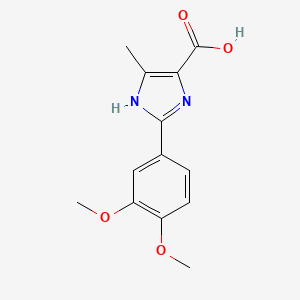
![4-[(Chloromethoxy)methyl]tetrahydro-2H-pyran](/img/structure/B15336469.png)
![Methyl 2,3,4,5-Tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B15336472.png)

